5-[2-[1-(4-Bromophenyl)ethylidene]hydrazinyl]-2-chlorobenzoic acid
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Overview
Description
. It is characterized by its unique structure, which includes a bromophenyl group, a hydrazinyl group, and a chlorobenzoic acid moiety.
Preparation Methods
The synthesis of 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid involves several steps. One common synthetic route includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and chlorobenzoic acid moieties. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl and hydrazinyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H12BrClN2O2 |
---|---|
Molecular Weight |
367.62 g/mol |
IUPAC Name |
5-[2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9(10-2-4-11(16)5-3-10)18-19-12-6-7-14(17)13(8-12)15(20)21/h2-8,19H,1H3,(H,20,21) |
InChI Key |
FVOCNCWWKHRZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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